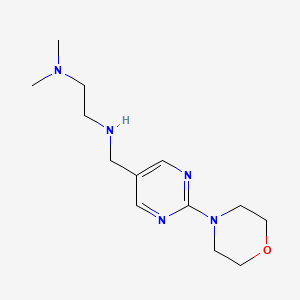
N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine is a complex organic compound with a unique structure that includes a morpholine ring and a pyrimidine ring
Méthodes De Préparation
The synthesis of N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine typically involves multiple steps. One common synthetic route includes the reaction of N1,N1-dimethylethylenediamine with 2-chloromethyl-5-morpholinopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mécanisme D'action
The mechanism of action of N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can modulate enzymatic activities and other biochemical processes. The morpholine and pyrimidine rings play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine can be compared with similar compounds such as:
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: This compound has a pyridine ring instead of a morpholine ring, which affects its chemical reactivity and binding properties.
N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound has two pyridine rings, making it a more symmetrical molecule with different coordination chemistry properties.
The uniqueness of this compound lies in its combination of morpholine and pyrimidine rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H23N5O |
|---|---|
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H23N5O/c1-17(2)4-3-14-9-12-10-15-13(16-11-12)18-5-7-19-8-6-18/h10-11,14H,3-9H2,1-2H3 |
Clé InChI |
PQXMBPYGHHMPQT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNCC1=CN=C(N=C1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


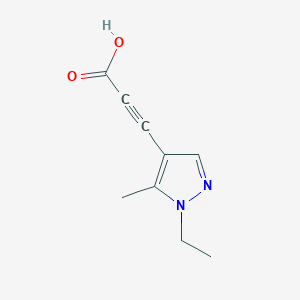

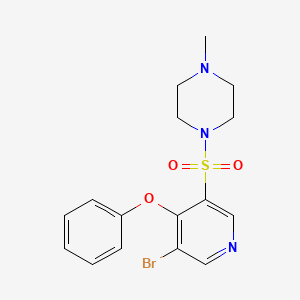
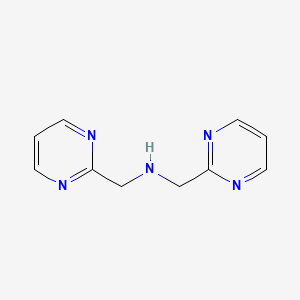


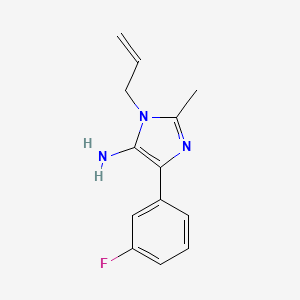

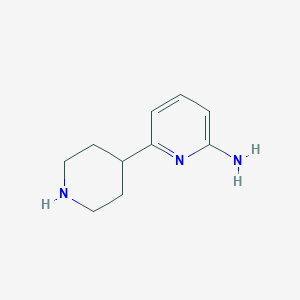
![7-methoxy-5H-pyrido[4,3-b]indole](/img/structure/B11808558.png)




